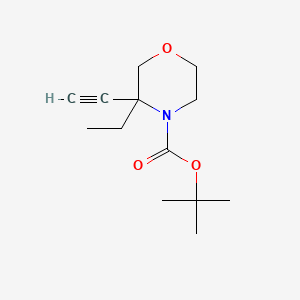

Tert-butyl3-ethyl-3-ethynylmorpholine-4-carboxylate

Description

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate |

InChI |

InChI=1S/C13H21NO3/c1-6-13(7-2)10-16-9-8-14(13)11(15)17-12(3,4)5/h1H,7-10H2,2-5H3 |

InChI Key |

LFIWCFUISCHKAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COCCN1C(=O)OC(C)(C)C)C#C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate with key analogs identified in the evidence:

Key Observations:

- Lipophilicity (XLogP3): The ethynyl-formyl derivative (XLogP3 = 0.4) is less lipophilic than the piperidine analog (XLogP3 = 2.0), likely due to the polar formyl group. The target compound (with ethyl and ethynyl) may exhibit intermediate lipophilicity.

- Reactivity: The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), distinct from the propenyl (piperidine analog) or hydroxyethyl substituents, which favor hydrogen bonding or ester hydrolysis.

Challenges and Limitations

- Data Gaps: Direct experimental data (e.g., NMR, crystallography) for the target compound is lacking, necessitating extrapolation from analogs.

Biological Activity

Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a tert-butyl group, an ethynyl group, and a morpholine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₃

- Molecular Weight : 211.26 g/mol

- Key Functional Groups : Tert-butyl group, ethynyl group, morpholine ring

Interaction Studies

Preliminary studies indicate that Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate interacts with specific enzymes and receptors involved in various disease pathways. These interactions are critical for understanding its potential therapeutic applications and guiding drug development efforts. Notably, ongoing research aims to elucidate these interactions at a molecular level.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-ethynylmorpholine-4-carboxylate | C₁₁H₁₇NO₃ | Similar structure; different position of ethynyl |

| Ethynylmorpholine | C₇H₉NO | Lacks tert-butyl group; simpler structure |

| Morpholine-4-carboxylic acid | C₇H₉NO₂ | Contains carboxylic acid; no ethynyl group |

This table illustrates how structural variations can affect the chemical properties and biological activities of related compounds.

Therapeutic Applications

Research has indicated that Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate may have applications in treating conditions associated with P2X purinoreceptors. Specifically, it has shown promise as a potential antagonist for the P2X3 receptor, which plays a role in pain signaling and other physiological processes. The compound's selectivity and low toxicity profile make it a candidate for further development in pain management therapies.

Case Studies

-

P2X3 Receptor Antagonism :

A study focused on the antagonistic effects of various compounds on the P2X3 receptor revealed that Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate exhibited significant binding affinity compared to other tested compounds. This suggests its potential as a therapeutic agent in managing conditions like neuropathic pain. -

Pharmacokinetic Profile :

In vivo studies assessing the pharmacokinetics of this compound demonstrated favorable absorption and distribution characteristics, indicating that it could be effectively utilized in clinical settings.

Research Findings

Recent investigations into the biological activity of Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate have highlighted several key findings:

- Binding Affinity : The compound has been shown to bind selectively to specific targets, which is crucial for its therapeutic efficacy.

- Metabolic Stability : Studies indicate that this compound has good metabolic stability, which is essential for maintaining effective drug levels in the body.

Q & A

Q. Experimental Validation :

- Kinase Assays : Use recombinant enzymes (e.g., EGFR, MAPK) to measure IC₅₀ values.

- Molecular Docking : Simulate binding poses with GPCRs (e.g., serotonin receptors) using Schrödinger Suite or AutoDock .

Methodological: How to optimize regioselectivity in N-Boc protection?

Answer:

Regioselectivity challenges arise due to competing amine or hydroxyl group reactions. Strategies include:

- pH Control : Conduct reactions at pH 8–9 (via Et₃N) to deprotonate the morpholine nitrogen preferentially .

- Temperature Modulation : Lower temperatures (0–5°C) slow competing reactions, favoring Boc protection at nitrogen over oxygen .

- Protecting Group Alternatives : Compare Boc with Fmoc or Cbz groups to assess selectivity trade-offs .

Example : A 2025 study achieved >90% N-Boc selectivity by reacting Boc₂O at 0°C in DCM with slow reagent addition .

Advanced: What strategies mitigate decomposition during storage?

Answer:

Decomposition pathways include hydrolysis (Boc group) or alkyne oxidation. Mitigation involves:

- Storage Conditions : Anhydrous environments (desiccants like silica gel) at -20°C in amber vials to prevent light-induced degradation .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit alkyne polymerization .

- Periodic Analysis : Monitor purity via LC-MS every 3–6 months; repurify if degradation exceeds 5% .

Methodological: How to design analogs to probe structure-activity relationships (SAR)?

Answer:

- Core Modifications : Replace ethynyl with cyano or vinyl groups to assess electronic effects on bioactivity .

- Steric Variations : Substitute tert-butyl with smaller groups (e.g., isopropyl) to study steric hindrance in target binding .

- Functional Group Additions : Introduce sulfonamides or halogens at the 4-position to enhance solubility or binding affinity .

SAR Table : Example Modifications and Outcomes

| Analog | Modification | Bioactivity Change | Reference |

|---|---|---|---|

| 3-Cyano derivative | Ethynyl → CN | Reduced kinase inhibition | |

| 4-Fluoro substituted | F at 4-position | Improved GPCR binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.